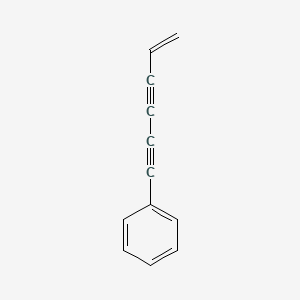

(Hex-5-ene-1,3-diyn-1-yl)benzene

Description

Properties

CAS No. |

59935-70-5 |

|---|---|

Molecular Formula |

C12H8 |

Molecular Weight |

152.19 g/mol |

IUPAC Name |

hex-5-en-1,3-diynylbenzene |

InChI |

InChI=1S/C12H8/c1-2-3-4-6-9-12-10-7-5-8-11-12/h2,5,7-8,10-11H,1H2 |

InChI Key |

FRQDVHRQIDSPQY-UHFFFAOYSA-N |

Canonical SMILES |

C=CC#CC#CC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Hex-5-ene-1,3-diyn-1-yl)benzene typically involves the coupling of a benzene derivative with a hex-5-ene-1,3-diyn-1-yl precursor. One common method is the Sonogashira coupling reaction, which involves the palladium-catalyzed coupling of an aryl halide with an alkyne in the presence of a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing the reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: (Hex-5-ene-1,3-diyn-1-yl)benzene can undergo a variety of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the alkyne and alkene groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Hydrogen gas with palladium on carbon catalyst, lithium aluminum hydride in ether.

Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alkanes, alkenes.

Substitution: Halogenated benzenes, nitrobenzenes.

Scientific Research Applications

(Hex-5-ene-1,3-diyn-1-yl)benzene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Materials Science:

Biology and Medicine: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (Hex-5-ene-1,3-diyn-1-yl)benzene depends on the specific reactions it undergoes. In general, the compound can participate in various organic reactions through its alkyne and alkene groups, as well as the aromatic ring. These functional groups allow for a wide range of chemical transformations, making the compound versatile in synthetic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

- 1,4-Bis(phenylbuta-1,3-diyn-1-yl)benzene : A bicyclic "banister" architecture with two phenylbutadiynyl groups at the 1,4-positions of benzene. Unlike (hex-5-ene-1,3-diyn-1-yl)benzene, this compound lacks the alkene moiety, resulting in reduced conformational flexibility and distinct electronic delocalization patterns .

- 1,2-Diethynylbenzene : A simpler analogue with ethynyl groups directly attached to the benzene ring. It exhibits higher symmetry but less extended conjugation compared to the hex-5-ene-diynyl derivative.

Electronic and Reactivity Differences

The hex-5-ene-diynyl group introduces strain, enhancing reactivity toward Bergman cyclization—a process critical in DNA cleavage and anticancer applications. In contrast, the banister compound’s rigidity suppresses such reactivity, favoring applications in supramolecular assemblies .

Q & A

Q. What are the recommended synthetic methods for (Hex-5-ene-1,3-diyn-1-yl)benzene in laboratory settings?

The compound can be synthesized via Cu-catalyzed solvent-free coupling of 1,1-dibromoalkenes, as demonstrated in analogous systems. Key steps include optimizing reaction temperature (80–100°C) and catalyst loading (5–10 mol% CuI). Purification via column chromatography (hexane/ethyl acetate) and characterization by melting point (20–24°C) and NMR spectroscopy are critical for validation .

Q. How can researchers characterize the purity and structural integrity of this compound?

Use a combination of:

- 1H/13C NMR to confirm the alkene and diyne moieties (e.g., δ 7.42–7.31 ppm for aromatic protons, δ 82–76 ppm for sp-hybridized carbons) .

- HRMS to verify molecular weight (e.g., calculated m/z 318.365 for similar derivatives) .

- IR spectroscopy to identify functional groups (e.g., C≡C stretches at ~2200 cm⁻¹) .

Q. What safety protocols are essential when handling this compound?

- Use PPE: Nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Conduct reactions in fume hoods to mitigate inhalation risks.

- Store at 2–8°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cycloaddition reactions?

Perform density functional theory (DFT) calculations to analyze frontier molecular orbitals (FMOs). For example, HOMO-LUMO gaps can indicate susceptibility to Diels-Alder or [2+2] cycloadditions. Validate predictions with experimental kinetic studies under varying temperatures and solvents .

Q. What strategies resolve contradictions in reported physical properties (e.g., melting point variations)?

- Replicate experiments using standardized protocols (e.g., heating rate control in melting point determination).

- Analyze impurities via HPLC to identify contaminants affecting results.

- Cross-reference data from authoritative databases like NIST Chemistry WebBook for validation .

Q. How can researchers assess the stability of this compound under thermal or oxidative conditions?

- Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Use accelerated aging studies (e.g., exposure to 40°C/75% RH for 4 weeks) with periodic HPLC monitoring.

- Compare results with structurally similar compounds (e.g., 1-methoxy-4-(penta-1,3-dien-1-yl)benzene) to identify stabilizing functional groups .

Q. What experimental designs optimize the yield of this compound in multi-step syntheses?

- Employ Design of Experiments (DoE) to test variables (catalyst type, solvent polarity, reaction time).

- Use in-situ FTIR to monitor intermediate formation and adjust conditions dynamically.

- Reference solvent-free methods (e.g., Cu-catalyzed coupling) to minimize side reactions .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in spectral data (e.g., NMR chemical shifts) between synthetic batches?

- Verify solvent and instrument calibration (e.g., CDCl3 purity, NMR field stability).

- Perform 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Compare with literature data for analogous compounds (e.g., 1-methyl-4-(phenylbuta-1,3-diyn-1-yl)benzene) .

Q. What methodologies validate the biological activity of this compound derivatives?

- Use molecular docking to screen for target binding (e.g., antimicrobial enzymes).

- Perform in vitro assays (e.g., MIC tests against E. coli) with positive/negative controls.

- Cross-reference with toxicity profiles from structurally related compounds to prioritize derivatives .

Literature and Data Sourcing

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.